molecular formula C10H11BrO3 B1341061 3-Bromo-4-isopropoxybenzoic acid CAS No. 213598-20-0

3-Bromo-4-isopropoxybenzoic acid

Cat. No.: B1341061
CAS No.: 213598-20-0
M. Wt: 259.1 g/mol
InChI Key: NRSJYUSYBNFGAK-UHFFFAOYSA-N
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Description

3-Bromo-4-isopropoxybenzoic acid is an organic compound with the molecular formula C10H11BrO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and an isopropoxy group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-isopropoxybenzoic acid typically involves the bromination of 4-isopropoxybenzoic acid. One common method is to react 4-isopropoxybenzoic acid with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom substitutes a hydrogen atom on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-isopropoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling would yield biaryl compounds, while reduction reactions would produce alcohol derivatives .

Scientific Research Applications

3-Bromo-4-isopropoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-isopropoxybenzoic acid depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In medicinal chemistry, its biological activity would be determined by its interaction with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-4-isopropoxybenzoic acid is unique due to the specific positioning of the bromine and isopropoxy groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

3-bromo-4-propan-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSJYUSYBNFGAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586374
Record name 3-Bromo-4-[(propan-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213598-20-0
Record name 3-Bromo-4-[(propan-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1-methylethyl 3-bromo-4-[(1-methylethyl)oxy]benzoate (D20) (2.36 g, 7.84 mmol) in ethanol (100 mL) and aqueous sodium hydroxide (2M, 39 mL) was heated to reflux for 5 h. The reaction mixture was concentrated in vacuo and partitioned between ethyl acetate (125 mL) and water (125 mL), the latter acidified with 2M HCl (40 mL). The aqueous layer was extracted with further ethyl acetate (70 mL) and the combined organic extracts dried (phase separator) and concentrated in vacuo to give the title compound as an off-white solid (1.83 g, 7.06 mmol). δH (methanol-d4, 400 MHz): 8.05 (1H, d), 7.89 (1H, dd), 7.23 (1H, d), 4.79 (1H, septet), 1.32 (6H, d). MS (ES): C10H11BrO3 requires 258, 260; found 257, 259 (M−H+).
Name
1-methylethyl 3-bromo-4-[(1-methylethyl)oxy]benzoate
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
39 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-bromo-4-isopropoxy-benzoic acid isopropyl ester (5.32 g, 17.7 mmol, 1 eq.) in EtOH (100 mL), 1M aq. NaOH soln. (80 mL) was added. The resulting solution was heated at 80° C. for 18 hours, then concentrated in vacuo. The resulting aq. layer was carefully acidified with 2N aq. HCl soln. The mixture was extracted with DCM (3×100 mL). The comb. org. phases were dried over MgSO4 and concentrated in vacuo to give 3-bromo-4-isopropoxy-benzoic acid. The product was used without further purification.
Name
3-bromo-4-isopropoxy-benzoic acid isopropyl ester
Quantity
5.32 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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